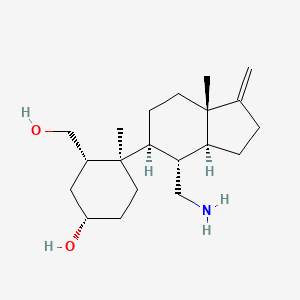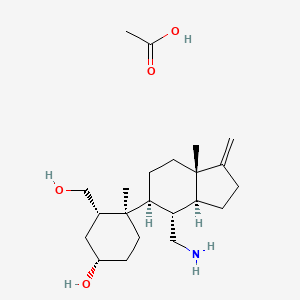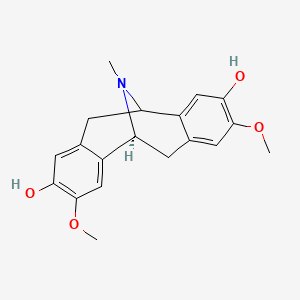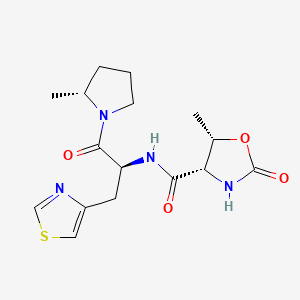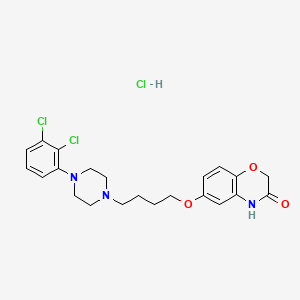
S39625
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S39625 is an E-ring camptothecin keto analogue. S39625 is stable, potent, and selective topoisomerase I inhibitor without being substrates of drug efflux transporters. Nanomolar concentrations of S39625 induces intense and persistent histone gamma-H2AX. The chemical stability of the keto analogues and the ability of S39625 to produce high levels of persistent Top1-DNA cleavage complex and its potent antiproliferative activity against human cancer cell lines make S39625 a promising new anticancer drug candidate. Histone gamma-H2AX could be used as a biomarker for the upcoming clinical trials of S39625.
Wissenschaftliche Forschungsanwendungen
1. Structural Studies of Neutron-Rich Nuclei
- Research on S39 Nucleus : A study conducted by Chapman et al. (2016) explored the S39 nucleus using binary grazing reactions. This research is significant in the field of nuclear physics, contributing to our understanding of the level structure of neutron-rich nuclei (Chapman et al., 2016).
2. Research in Beryllium Isotopes
- Study of Beryllium Isotope 13Be : Ribeiro and Tengblad (2015) focused on the beryllium isotope 13Be, which provides insights into the formation of nuclei and shell structure close to and beyond the neutron drip-line. This research is relevant in understanding the properties of isotopes near the extremes of nuclear stability (Ribeiro & Tengblad, 2015).
3. Anticancer Drug Research
- Development of Anticancer Drugs : Takagi et al. (2007) discussed the synthesis of camptothecin keto analogues, including S39625, highlighting their potential as anticancer drugs. This study is significant in the field of medicinal chemistry and pharmacology (Takagi et al., 2007).
4. Cognitive Health Research
- Impact on Cognitive Function : A study summarized by Grayson (2016) mentioned S39 in the context of cognitive function and synaptic plasticity. Although not directly related to S39625, it provides a broader context in neuroscience (Grayson, 2016).
5. Radiometry and Dosimetry Studies
- Chernobyl-Produced Alpha Emitters : Matveev and Pechenkin (1993) researched alpha emitters resulting from the Chernobyl disaster, which is relevant in the field of environmental science and radiometry (Matveev & Pechenkin, 1993).
6. Biochemistry of Tumor Suppressor Proteins
- Study on Mutant Human p53 Protein : Nichols and Matthews (2002) investigated the structural and functional differences in the mutant human p53 protein S392E, which is relevant in cancer biology and biochemistry (Nichols & Matthews, 2002).
7. Immunology Research
- CD39 Ectoenzyme : Zhao et al. (2017) reviewed the function of CD39 ectoenzyme, its implications in immunology, and potential clinical applications. This is important in understanding immune responses and potential therapeutic targets (Zhao et al., 2017).
8. High-Speed Steel Research
- Microstructure of S390 Steel : Peng et al. (2018) analyzed the microstructure and mechanical properties of S390 steel, which is significant in materials science and engineering (Peng et al., 2018).
Eigenschaften
CAS-Nummer |
536711-20-3 |
|---|---|
Produktname |
S39625 |
Molekularformel |
C25H22N2O5 |
Molekulargewicht |
430.46 |
IUPAC-Name |
(S)-13-cyclobutyl-7-ethyl-7-hydroxy-9,12-dihydro-7H-cyclopenta[6,7]indolizino[1,2-b][1,3]dioxolo[4,5-g]quinoline-8,10-dione |
InChI |
InChI=1S/C25H22N2O5/c1-2-25(30)16-8-18-23-15(10-27(18)24(29)13(16)7-21(25)28)22(12-4-3-5-12)14-6-19-20(32-11-31-19)9-17(14)26-23/h6,8-9,12,30H,2-5,7,10-11H2,1H3/t25-/m0/s1 |
InChI-Schlüssel |
BSNSKRNANVCWQN-VWLOTQADSA-N |
SMILES |
O=C(C1)[C@](O)(CC)C2=C1C(N3CC4=C(C5CCC5)C6=CC(OCO7)=C7C=C6N=C4C3=C2)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
S39625; S-39625; S 39625. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



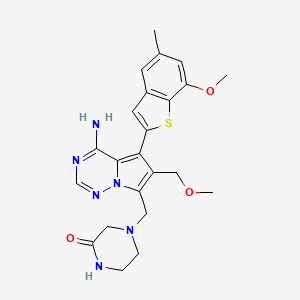
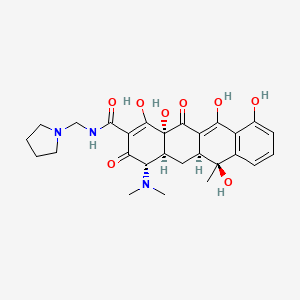
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
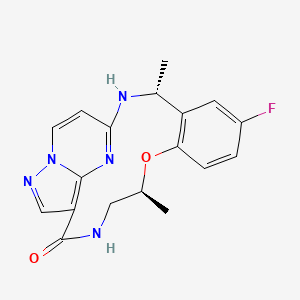
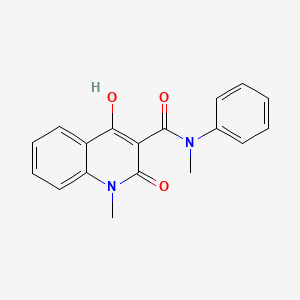
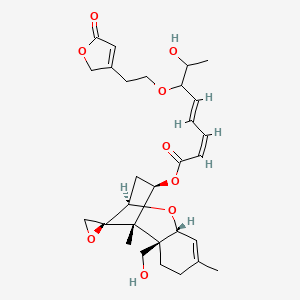
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
